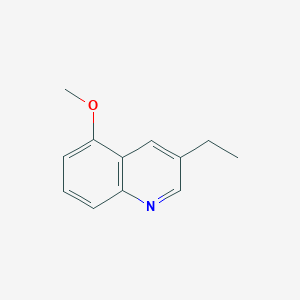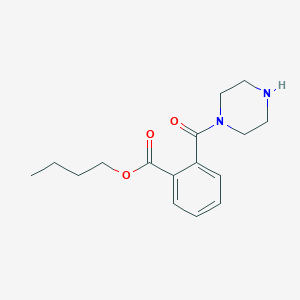
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfinyl group, a chloro group, and a naphthyl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-1-(naphthalen-2-yl)ethanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfinyl group yields a sulfone, while reduction of the chloro group results in the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s biological activity. The naphthyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(Naphthalen-2-yl)ethanone: Lacks the benzenesulfinyl and chloro groups, resulting in different reactivity and applications.
2-(Cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one: Contains a cyanosulfanyl group instead of a benzenesulfinyl group, leading to distinct chemical properties and uses.
The presence of the benzenesulfinyl and chloro groups in this compound imparts unique reactivity and makes it a versatile compound in various scientific applications.
Propiedades
Número CAS |
162147-96-8 |
|---|---|
Fórmula molecular |
C18H13ClO2S |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-2-chloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H13ClO2S/c19-18(22(21)16-8-2-1-3-9-16)17(20)15-11-10-13-6-4-5-7-14(13)12-15/h1-12,18H |
Clave InChI |
IRELWEGSVSBRHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C(C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


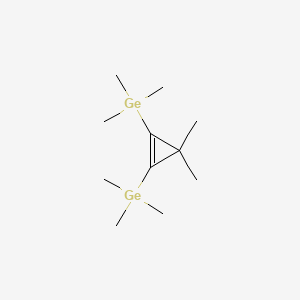
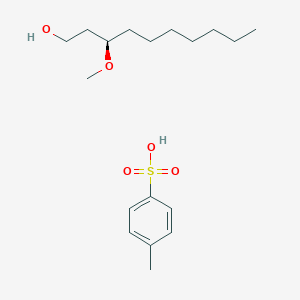


![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
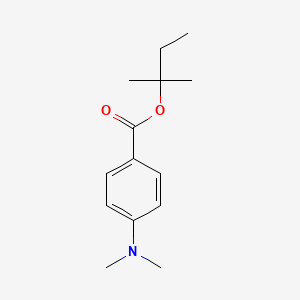



![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
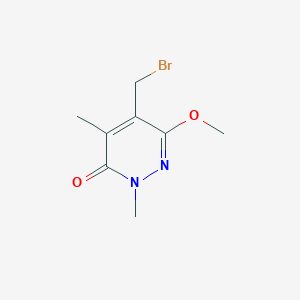
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
